6-Cyclohexyl-4-methyl-2H-pyran-2-one

説明

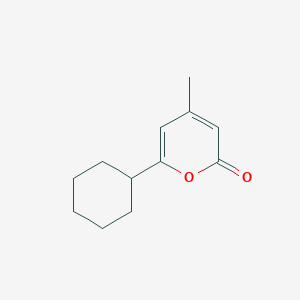

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-cyclohexyl-4-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-7-11(14-12(13)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKRKAFTZYODFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(=C1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163900 | |

| Record name | 6-Cyclohexyl-4-methyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14818-35-0 | |

| Record name | 6-Cyclohexyl-4-methyl-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14818-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyclohexyl-4-methyl-2H-pyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014818350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Cyclohexyl-4-methyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-cyclohexyl-4-methyl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Pyran-2-one, 6-cyclohexyl-4-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CYCLOHEXYL-4-METHYL-2H-PYRAN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/842DT6216Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Cyclohexyl-4-methyl-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyclohexyl-4-methyl-2H-pyran-2-one is an organic compound featuring a pyranone core structure, which is a six-membered heterocyclic ring containing an oxygen atom.[1][2] Its derivatives are a subject of interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3] This compound, with CAS number 14818-35-0, also serves as a chemical intermediate in the synthesis of more complex molecules and is identified as an impurity in the production of the antifungal drug Ciclopirox Olamine.[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and potential biological mechanisms of action.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value |

| IUPAC Name | 6-cyclohexyl-4-methylpyran-2-one |

| CAS Number | 14818-35-0 |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| Appearance | Yellow to amber solid or liquid |

| Aroma | Pleasant, sweet, and fruity |

| InChI | InChI=1S/C12H16O2/c1-9-7-11(14-12(13)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |

| InChIKey | GPKRKAFTZYODFF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=O)OC(=C1)C2CCCCC2 |

| Hydrophobicity | The cyclohexyl and methyl groups contribute to its hydrophobic nature, suggesting higher solubility in organic solvents than in water.[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline protocols for the synthesis and analysis of this compound.

Synthesis of this compound

Several general methods for synthesizing this compound have been reported, including condensation reactions, cyclization from precursor compounds, and functional group transformations.[1] A common approach for similar 2H-pyran-2-one structures involves a two-step process: an acylation reaction followed by an acid-catalyzed cyclization. The following is a plausible protocol adapted from established synthesis routes for analogous compounds.

Step 1: Acylation Reaction

-

In a reaction vessel under an inert atmosphere, suspend anhydrous aluminum trichloride in a suitable solvent such as dichloromethane.

-

While stirring, slowly add cyclohexanecarbonyl chloride to the suspension at a controlled temperature (e.g., 25-30°C).

-

Subsequently, add 3,3-dimethylacrylate dropwise to the reaction mixture.

-

After the addition is complete, heat the mixture to reflux and maintain for a specified period to ensure the completion of the acylation reaction.

-

Upon completion, cool the reaction mixture and carefully quench it with water or a dilute acid solution.

-

Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt like sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude intermediate product.

Step 2: Cyclization Reaction

-

Dissolve the crude intermediate from Step 1 in glacial acetic acid.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the mixture to reflux to induce cyclization.

-

Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and neutralize it with a base.

-

Extract the product into an organic solvent (e.g., dichloromethane).

-

Wash the organic layer, dry it, and remove the solvent under reduced pressure.

-

The final product, this compound, can be purified using techniques such as column chromatography or distillation.

Caption: General two-step synthesis workflow.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[2] This method is suitable for purity assessment, quantification, and for monitoring reaction progress.

-

Column: Newcrom R1 reverse-phase column.[2]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[2] For applications compatible with mass spectrometry (MS), phosphoric acid should be replaced with formic acid.[2]

-

Elution: Gradient elution is typically used, where the proportion of the organic solvent (acetonitrile) is increased over time to elute compounds with varying polarities.

-

Detection: UV detection at a wavelength determined by the compound's UV absorbance maximum.

-

Sample Preparation: Samples should be dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm filter before injection.

This HPLC method is scalable and can be adapted for preparative separation to isolate impurities.[2]

Biological Activity and Potential Mechanisms of Action

Preliminary studies suggest that this compound may possess antioxidant and antimicrobial properties.[1] While the specific molecular mechanisms for this compound are not yet fully elucidated, research on analogous pyranone derivatives provides valuable insights.

Antioxidant Activity

The antioxidant properties of pyranone derivatives are often attributed to their chemical structure.[4] The conjugated system within the pyranone ring can stabilize radicals, and the presence of hydroxyl groups, if any, can act as hydrogen donors to scavenge free radicals.[4][5] The potential antioxidant mechanism involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and preventing oxidative damage to cells.

Antimicrobial Activity and the TOR Signaling Pathway

The antifungal activity of some 2H-pyran-2-one derivatives has been investigated. A study on 6-pentyl-2H-pyran-2-one, a structurally similar compound, revealed its potential to interfere with the Target of Rapamycin (TOR) signaling pathway in the phytopathogen Peronophythora litchii.[6] The TOR pathway is a highly conserved signaling cascade in eukaryotes that regulates cell growth, proliferation, and metabolism in response to nutrients and growth factors.

The study on 6-pentyl-2H-pyran-2-one showed that the compound led to the upregulation of TOR pathway-related genes, including transcription factors, and the downregulation of negative regulatory genes of the pathway.[6] This suggests that 6-substituted-2H-pyran-2-ones might exert their antifungal effects by modulating the TOR pathway, which in turn affects the vegetative growth and virulence of the pathogen.[6]

Caption: Potential modulation of the TOR pathway.

Chemical Reactivity of the Pyranone Core

The 2H-pyran-2-one scaffold is versatile in organic synthesis. The carbonyl group and the conjugated double bonds within the ring are key sites for chemical transformations.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to the formation of alcohols or other derivatives after ring opening.

-

Cyclization Reactions: The pyranone ring can participate in intramolecular reactions to form more complex fused or bridged cyclic systems.

-

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Caption: Key chemical transformations.

Conclusion

This compound is a compound with significant potential in various scientific domains, from being a building block in organic synthesis to a lead structure in drug discovery. Its potential antioxidant and antimicrobial activities, possibly mediated through pathways like the TOR signaling cascade, make it a person of interest for further investigation. The experimental protocols provided herein offer a foundation for researchers to synthesize, analyze, and further explore the biological and chemical properties of this versatile molecule. Future research should focus on elucidating its precise mechanisms of action and exploring its full therapeutic potential.

References

- 1. Buy this compound | 14818-35-0 [smolecule.com]

- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. benchchem.com [benchchem.com]

- 4. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Structure Elucidation of 6-Cyclohexyl-4-methyl-2H-pyran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

6-Cyclohexyl-4-methyl-2H-pyran-2-one is a heterocyclic organic compound with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol .[1][2][3] Its structure consists of a 2H-pyran-2-one ring substituted with a cyclohexyl group at position 6 and a methyl group at position 4. This compound is of interest to the pharmaceutical industry, not only as an impurity in drug synthesis but also for its potential biological activities, which may include antioxidant and antimicrobial properties.[1] Accurate structure elucidation is paramount for quality control, regulatory compliance, and exploring its potential applications in drug development and other industries like flavor and fragrance.[1][4]

Molecular Structure and Properties

| Property | Value | Source |

| IUPAC Name | 6-cyclohexyl-4-methylpyran-2-one | [1][2] |

| CAS Number | 14818-35-0 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₂ | [1][3] |

| Molecular Weight | 192.25 g/mol | [1][3] |

| Canonical SMILES | CC1=CC(=O)OC(=C1)C2CCCCC2 | [1][2] |

| InChIKey | GPKRKAFTZYODFF-UHFFFAOYSA-N | [1][2] |

Hypothetical Spectroscopic Data for Structure Elucidation

Disclaimer: The following spectroscopic data is hypothetical and predicted for the purpose of this guide, as experimental spectra for this compound are not publicly available. The data is based on the known structure and typical spectroscopic values for analogous functional groups.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹H NMR data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.05 | s | 1H | H-5 |

| 5.85 | s | 1H | H-3 |

| 2.45 | tt | 1H | H-1' |

| 2.15 | s | 3H | 4-CH₃ |

| 1.80-1.90 | m | 2H | H-2', H-6' (axial) |

| 1.70-1.80 | m | 2H | H-2', H-6' (equatorial) |

| 1.20-1.45 | m | 6H | H-3', H-4', H-5' |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹³C NMR data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

| 164.5 | C-2 |

| 162.0 | C-6 |

| 152.0 | C-4 |

| 115.0 | C-5 |

| 100.5 | C-3 |

| 42.5 | C-1' |

| 32.0 | C-2', C-6' |

| 26.5 | C-4' |

| 25.8 | C-3', C-5' |

| 20.5 | 4-CH₃ |

IR (Infrared) Spectroscopy

Predicted IR absorption bands (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925, 2853 | Strong | C-H stretch (cyclohexyl) |

| 1720 | Strong | C=O stretch (α,β-unsaturated lactone) |

| 1640 | Medium | C=C stretch (pyranone ring) |

| 1560 | Medium | C=C stretch (pyranone ring) |

| 1240 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Predicted Electron Ionization Mass Spectrometry (EI-MS) data

| m/z | Relative Intensity (%) | Assignment |

| 192 | 85 | [M]⁺ (Molecular Ion) |

| 164 | 40 | [M - CO]⁺ |

| 149 | 35 | [M - CO - CH₃]⁺ |

| 109 | 100 | [M - C₆H₁₁]⁺ (Base Peak) |

| 83 | 60 | [C₆H₁₁]⁺ |

| 55 | 75 | [C₄H₇]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.[5]

-

Instrument: A 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0-220 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent signal (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is automatically generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and generate a characteristic fragmentation pattern.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: Detect the ions and record their abundance.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Structure Elucidation Workflow and Biological Context

The following diagrams illustrate the logical process of structure elucidation and a potential biological signaling pathway associated with pyranone derivatives.

Caption: Logical workflow for the structure elucidation of this compound.

Many pyranone derivatives have been investigated for their antioxidant properties.[6] One common mechanism of action for antioxidants is the modulation of cellular signaling pathways involved in the response to oxidative stress, such as the Nrf2-ARE pathway.

References

In-Depth Technical Guide: 6-Cyclohexyl-4-methyl-2H-pyran-2-one

CAS Number: 14818-35-0

This technical guide provides a comprehensive overview of 6-Cyclohexyl-4-methyl-2H-pyran-2-one, a heterocyclic organic compound with applications in chemical synthesis and potential pharmacological activities. This document is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as Ciclopirox Olamine Impurity B, is a pyranone derivative.[1][2] It serves as a key intermediate in the synthesis of the antifungal drug Ciclopirox.[3][4] Its physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₂ | [5] |

| Molecular Weight | 192.25 g/mol | [1][5] |

| IUPAC Name | 6-cyclohexyl-4-methylpyran-2-one | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | >47 °C (decomposes) | [2] |

| Boiling Point | 332.2 ± 11.0 °C at 760 mmHg | [4] |

| Density | 1.088 ± 0.06 g/cm³ | [2] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [4] |

| Flash Point | 137.5 ± 16.7 °C | [4] |

| Refractive Index | 1.528 | [4] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [2] |

| LogP | 3.04 | [4] |

Spectral Data: Detailed spectral data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available from various commercial suppliers.[6][7] This information is crucial for the structural elucidation and purity assessment of the compound.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a condensation reaction.[3] A plausible synthetic route is the Knoevenagel-Doebner condensation, which involves the reaction of an aldehyde with a compound containing an active methylene group.[8][9][10]

Proposed Synthesis Protocol: Knoevenagel-Doebner Condensation

This protocol is a generalized procedure based on the principles of the Knoevenagel-Doebner reaction for the synthesis of pyranones.

Reagents:

-

Cyclohexanecarboxaldehyde

-

Ethyl acetoacetate

-

Piperidine (catalyst)

-

Pyridine (solvent)

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

To a solution of cyclohexanecarboxaldehyde (1 equivalent) and ethyl acetoacetate (1 equivalent) in pyridine, add a catalytic amount of piperidine.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and acidify with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

Preliminary studies suggest that this compound may possess antioxidant and antimicrobial properties.[3] However, specific quantitative data for this compound is limited in the public domain. Its primary established role is as a precursor in the synthesis of Ciclopirox, a broad-spectrum antifungal agent.[3][4]

Antimicrobial Activity

As a close structural analog and a known impurity of the antifungal drug Ciclopirox, it is plausible that this compound exhibits some degree of antimicrobial activity. The mechanism of action of Ciclopirox involves the chelation of polyvalent metal cations like Fe³⁺ and Al³⁺, leading to the inhibition of metal-dependent enzymes essential for fungal cell survival.[11] It is hypothesized that this pyranone derivative may share a similar mechanism.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents.

Materials:

-

This compound

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

The potential antioxidant activity of pyranone derivatives is often attributed to their ability to scavenge free radicals.[12]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and reliable method for evaluating the antioxidant capacity of a compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and ascorbic acid in methanol.

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add different concentrations of the test compound or ascorbic acid.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Caption: Workflow for evaluating the biological activity of the compound.

Potential Mechanism of Action and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are scarce, research on other 2-pyrone derivatives provides valuable insights. Some pyrone derivatives have been shown to exert anti-leukemic effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and PI3 Kinase (PI3K) pathways.[13] These pathways are crucial in regulating cell proliferation, differentiation, and apoptosis.

Given that oxidative stress and inflammation are often interconnected, and pyranone derivatives have shown anti-inflammatory properties, it is plausible that this compound could also modulate inflammatory signaling pathways such as the NF-κB pathway.[14][15]

Caption: Hypothesized signaling pathways affected by the compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as H412: Harmful to aquatic life with long-lasting effects.[1] Appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. It should be stored in a dry, well-ventilated place.

Conclusion

This compound is a valuable synthetic intermediate with potential for further investigation into its biological activities. While its role in the synthesis of Ciclopirox is well-established, its own pharmacological profile, particularly its antimicrobial and antioxidant properties, warrants more detailed quantitative studies. Elucidation of its precise mechanism of action and its effects on cellular signaling pathways could open new avenues for its application in drug discovery and development.

References

- 1. This compound | C12H16O2 | CID 19858323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound , 97% , 14818-35-0 - CookeChem [cookechem.com]

- 3. Buy this compound | 14818-35-0 [smolecule.com]

- 4. This compound | CAS#:14818-35-0 | Chemsrc [chemsrc.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 14818-35-0|this compound|BLD Pharm [bldpharm.com]

- 7. rsc.org [rsc.org]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. Knoevenagel Condensation [organic-chemistry.org]

- 10. DSpace [open.bu.edu]

- 11. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-leukemic effect of 2-pyrone derivatives via MAPK and PI3 kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

Physical and chemical properties of 6-Cyclohexyl-4-methyl-2H-pyran-2-one.

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Cyclohexyl-4-methyl-2H-pyran-2-one is a heterocyclic organic compound with emerging interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its physical and chemical properties, methods of synthesis, and known biological activities, including its potential as an antioxidant and antimicrobial agent. Detailed experimental protocols for the evaluation of these biological activities are presented. Furthermore, this document discusses the role of this pyranone derivative as a significant impurity in the manufacturing of the antifungal drug Ciclopirox Olamine. The information is structured to serve as a foundational resource for researchers engaged in the study and application of this molecule.

Introduction

This compound, a derivative of α-pyrone, is characterized by a di-substituted pyran-2-one ring. The presence of both a lipophilic cyclohexyl group and a methyl group contributes to its distinct physicochemical properties and potential biological activities. While it is recognized as a key intermediate and impurity in the synthesis of the broad-spectrum antifungal agent Ciclopirox, its intrinsic chemical and biological characteristics are of independent scientific interest.[1][2] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for its further investigation and potential applications.

Physical and Chemical Properties

This compound is typically an off-white to yellow solid or powder.[2][3] Its hydrophobic nature, conferred by the cyclohexyl ring, results in good solubility in organic solvents like methanol and DMSO, and limited solubility in water.[3]

Identification and Structure

| Identifier | Value |

| IUPAC Name | 6-cyclohexyl-4-methylpyran-2-one[1][4] |

| CAS Number | 14818-35-0[1][4] |

| Molecular Formula | C₁₂H₁₆O₂[1][4][5] |

| Molecular Weight | 192.25 g/mol [1][4][5] |

| InChI | InChI=1S/C12H16O2/c1-9-7-11(14-12(13)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3[1][6] |

| InChIKey | GPKRKAFTZYODFF-UHFFFAOYSA-N[1][6] |

| SMILES | CC1=CC(=O)OC(=C1)C2CCCCC2[1][6] |

| Synonyms | 6-Cyclohexyl-4-methyl-2-pyrone, Ciclopirox Olamine Impurity B, Ciclopirox Related Compound B[4] |

Physicochemical Data

| Property | Value |

| Appearance | Off-white to yellow solid/powder[2][3] |

| Density (Predicted) | 1.1 ± 0.1 g/cm³[2][7] |

| Boiling Point (Predicted) | 332.2 ± 11.0 °C at 760 mmHg[2][7] |

| Flash Point (Predicted) | 137.5 ± 16.7 °C[2][7] |

| Solubility | Soluble in Methanol and DMSO[3] |

Synthesis and Characterization

Representative Synthesis

A plausible synthetic route involves the condensation of a β-keto ester with an activated methylene compound, followed by cyclization. A representative protocol for a similar 6-alkyl-4-methyl-2H-pyran-2-one is presented below.

Reaction Scheme:

Figure 1: Representative synthesis workflow for this compound.

Experimental Protocol (Representative):

-

Condensation: To a solution of ethyl acetoacetate (1.0 eq) and cyclohexanecarboxaldehyde (1.0 eq) in toluene, a catalytic amount of piperidine is added. The mixture is refluxed with a Dean-Stark apparatus to remove water.

-

Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled, washed with dilute HCl, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

-

Cyclization and Dehydration: The crude condensation product is dissolved in a suitable solvent (e.g., acetic acid) and treated with a strong acid catalyst (e.g., H₂SO₄). The mixture is heated to effect cyclization and dehydration.

-

Purification: The reaction mixture is poured into ice water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography on silica gel.

Spectroscopic Characterization (Expected)

While actual spectra are not publicly available, the expected NMR and MS data can be predicted based on the structure. Commercial suppliers offer analytical data, including HNMR, 13CNMR, and MASS, with the purchase of the compound.[3]

-

¹H NMR: Expected signals would include a singlet for the methyl group, multiplets for the cyclohexyl protons, and signals for the vinylic protons on the pyranone ring.

-

¹³C NMR: Expected signals would include those for the carbonyl carbon, olefinic carbons of the pyranone ring, the methyl carbon, and the carbons of the cyclohexyl ring.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 192. Fragmentation would likely involve the loss of CO and subsequent fragmentation of the cyclohexyl ring.

Biological Activity

Preliminary studies indicate that this compound possesses antioxidant and antimicrobial properties.[1]

Antioxidant Activity

The antioxidant potential of this compound is likely due to its ability to scavenge free radicals. A standard method for evaluating this activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a stock solution of this compound in methanol. Prepare serial dilutions to obtain a range of concentrations.

-

Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.

Figure 2: Workflow for the DPPH antioxidant assay.

Antimicrobial Activity

The compound has shown potential antimicrobial effects. The minimum inhibitory concentration (MIC) against various microorganisms can be determined using the broth microdilution method.

Experimental Protocol: Broth Microdilution Method

-

Preparation of Inoculum: Grow the test microorganism in a suitable broth medium overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard.

-

Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Role as a Pharmaceutical Impurity

This compound is a known impurity in the synthesis of Ciclopirox Olamine.[1][3] Its presence is monitored during the manufacturing process to ensure the quality and safety of the final drug product. The European Pharmacopoeia (EP) lists this compound as "Ciclopirox impurity B".

Figure 3: Logical relationships of this compound.

Conclusion

This compound is a molecule with multifaceted relevance. Its well-defined physical and chemical properties, coupled with its potential biological activities, make it a compound of interest for further research in medicinal chemistry. Understanding its synthesis and its role as a pharmaceutical impurity is crucial for quality control in the pharmaceutical industry. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of its biological potential. Further studies are warranted to fully elucidate its mechanisms of action and explore its therapeutic applications.

References

- 1. Buy this compound | 14818-35-0 [smolecule.com]

- 2. innospk.com [innospk.com]

- 3. allmpus.com [allmpus.com]

- 4. This compound | C12H16O2 | CID 19858323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. clearsynth.com [clearsynth.com]

- 6. CAS 14818-35-0: this compound [cymitquimica.com]

- 7. This compound | CAS#:14818-35-0 | Chemsrc [chemsrc.com]

Spectroscopic and Structural Elucidation of 6-Cyclohexyl-4-methyl-2H-pyran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to the structural characterization of 6-Cyclohexyl-4-methyl-2H-pyran-2-one. Due to the limited availability of public domain raw spectroscopic data for this specific compound, this guide presents representative data from a closely related structural analogue, Isopropyl 6-cyclohexyl-2-methyl-4-oxo-5,6-dihydro-2H-pyran-3-carboxylate, to illustrate the expected spectral features and analytical approaches. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, purification, and analysis of pyranone-based compounds.

Compound Profile

| Identifier | Value |

| IUPAC Name | 6-cyclohexyl-4-methylpyran-2-one |

| CAS Number | 14818-35-0[1][2] |

| Molecular Formula | C₁₂H₁₆O₂[1][2] |

| Molecular Weight | 192.25 g/mol [1][2] |

| Canonical SMILES | CC1=CC(=O)OC(=C1)C2CCCCC2[1] |

| InChI Key | GPKRKAFTZYODFF-UHFFFAOYSA-N[1] |

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for pyranone derivatives, with specific data presented for the structural analogue, Isopropyl 6-cyclohexyl-2-methyl-4-oxo-5,6-dihydro-2H-pyran-3-carboxylate.

¹H NMR Spectroscopy Data (400 MHz, C₆D₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.27 | sep | 6.5 | -CH(CH₃)₂ |

| 4.58 | dd | 14.0, 4.0 | H-6 |

| 2.31 | dd | 16.5, 14.0 | H-5a |

| 2.19 | dd | 16.5, 4.0 | H-5b |

| 1.93 | s | - | C4-CH₃ |

| 1.23 | d | 6.5 | -CH(CH₃)₂ |

| 1.22 | d | 6.5 | -CH(CH₃)₂ |

| 1.0 - 2.0 | m | - | Cyclohexyl-H |

¹³C NMR Spectroscopy Data (100 MHz, C₆D₆)

| Chemical Shift (δ) ppm | Assignment |

| 184.7 | C=O (Ketone) |

| 172.1 | C=O (Ester) |

| 163.5 | C4 |

| 112.5 | C3 |

| 78.7 | C6 |

| 66.6 | -CH(CH₃)₂ |

| 40.6 | C5 |

| 20.0, 19.9, 17.5 | -CH(CH₃)₂, C2-CH₃ |

| 25.0 - 35.0 | Cyclohexyl-C |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2981 | Strong | C-H stretch (aliphatic) |

| 1729 | Strong | C=O stretch (ester) |

| 1675 | Strong | C=O stretch (α,β-unsaturated ketone) |

| 1602 | Medium | C=C stretch |

Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 297 | [M + Na]⁺ |

| 275 | [M + H]⁺ |

| 233 | [M - C₃H₇]⁺ |

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of the spectroscopic data presented above. These protocols are broadly applicable to the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample has completely dissolved; gentle vortexing or sonication may be applied.

-

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

¹H NMR Acquisition:

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

Acquire a standard one-dimensional proton spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the internal standard or the residual solvent peak.

¹³C NMR Acquisition:

-

Using the same prepared sample, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A greater number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (typically 1024 or more scans), depending on the sample concentration.

-

Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, typically equipped with a diamond attenuated total reflectance (ATR) accessory.

Sample Preparation and Analysis:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

After analysis, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern.

Instrumentation: A mass spectrometer, for example, a time-of-flight (TOF) or quadrupole instrument, coupled to a suitable ionization source such as electrospray ionization (ESI) or electron impact (EI).

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solvent should be compatible with the mobile phase if using liquid chromatography-mass spectrometry (LC-MS).

Data Acquisition (Direct Infusion ESI-MS):

-

Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to maximize the signal intensity of the molecular ion.

-

Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte's properties.

-

Scan over a mass range that includes the expected molecular weight of the compound.

Visualizations

The following diagrams illustrate key conceptual workflows in the spectroscopic analysis of organic compounds.

Caption: Workflow for the synthesis and structural elucidation of a chemical compound.

References

6-Cyclohexyl-4-methyl-2H-pyran-2-one: A Technical Overview of a Molecule with Unexplored Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of 6-Cyclohexyl-4-methyl-2H-pyran-2-one. While in-depth biological activity data remains limited in publicly accessible literature, this document consolidates the available chemical, physical, and preliminary biological information for this compound.

Chemical and Physical Properties

This compound, also known by its synonym Ciclopirox Impurity B, is a heterocyclic organic compound.[1][2] Its core structure consists of a pyran-2-one ring substituted with a cyclohexyl group at the 6-position and a methyl group at the 4-position.

A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | [3] |

| Molecular Weight | 192.25 g/mol | [1][3] |

| CAS Number | 14818-35-0 | [2] |

| Appearance | Yellow to amber solid | [2] |

| Aroma | Pleasant, sweet, and fruity | [2] |

| Solubility | More soluble in organic solvents than in water due to its hydrophobic nature | [2] |

Known Roles and Applications

Currently, this compound is primarily recognized in two main contexts: as a synthetic intermediate and as a known impurity in a commercial pharmaceutical product.

-

Synthetic Intermediate: The 2H-pyran-2-one scaffold is a valuable building block in organic synthesis for the creation of more complex molecules.[3]

-

Impurity in Ciclopirox: This compound is a known impurity in the manufacturing of the antifungal drug Ciclopirox and its olamine salt.[1][3] Regulatory bodies and pharmaceutical manufacturers monitor its presence in the final drug product.

The logical relationship of this compound to its primary known associations is depicted in the diagram below.

Caption: Relationship of this compound to Ciclopirox and its potential activities.

Biological Activity: A Field for Future Research

Preliminary research suggests that this compound may possess inherent biological activities, although these findings require substantial further investigation.

Potential Antioxidant Properties

Some initial studies have indicated that the compound could have antioxidant properties.[3] This is a characteristic feature of some pyran-4-one derivatives, which can scavenge free radicals. However, no quantitative data, such as IC50 values from specific antioxidant assays (e.g., DPPH or ABTS), are available for this compound in the reviewed literature.

Potential Antimicrobial Effects

There are also preliminary suggestions of potential antimicrobial effects for this molecule.[3] This is plausible given its structural similarity to other 2H-pyran-2-one derivatives that have demonstrated such activity. However, specific data, including Minimum Inhibitory Concentration (MIC) values against various microbial strains, are not currently available.

Experimental Protocols: A Call for Investigation

A critical gap in the scientific literature is the absence of detailed experimental protocols for the biological evaluation of this compound. To rigorously assess its potential, the following experimental workflows would be necessary.

The diagram below outlines a general workflow for the initial biological screening of a compound like this compound.

Caption: A general experimental workflow for assessing the biological activity of a novel compound.

Conclusion and Future Directions

This compound is a compound with a well-defined chemical structure but a largely uncharacterized biological profile. Its primary significance to date has been as a synthetic intermediate and a process-related impurity in the manufacture of Ciclopirox. The tantalizing but unconfirmed suggestions of antioxidant and antimicrobial activity highlight a clear need for further research.

For drug development professionals and researchers, this compound represents an opportunity for novel discovery. A systematic investigation into its biological activities, starting with the foundational in vitro screening outlined in this guide, could potentially uncover new therapeutic applications for this and related pyran-2-one derivatives. The scientific community is encouraged to undertake these studies to fully elucidate the pharmacological potential of this compound.

References

An In-depth Technical Guide on 6-Cyclohexyl-4-methyl-2H-pyran-2-one as a Ciclopirox Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciclopirox, a broad-spectrum synthetic antifungal agent, is widely used in the topical treatment of various fungal infections. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its safety and efficacy. One of the key process-related impurities in the synthesis of Ciclopirox is 6-Cyclohexyl-4-methyl-2H-pyran-2-one, designated as Ciclopirox Impurity B in the European Pharmacopoeia (EP) and Ciclopirox Related Compound B in the United States Pharmacopeia (USP).[1][2] This technical guide provides a comprehensive overview of this impurity, including its chemical properties, pharmacopeial limits, analytical quantification, synthesis, isolation, characterization, and potential biological activities.

Chemical and Physical Properties

This compound is a pyranone derivative with the following chemical and physical properties:

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| Synonyms | Ciclopirox Impurity B, Ciclopirox Related Compound B | [1][2] |

| CAS Number | 14818-35-0 | [4] |

| Molecular Formula | C₁₂H₁₆O₂ | [4] |

| Molecular Weight | 192.25 g/mol | [4] |

| Appearance | Off-white solid | |

| Solubility | Soluble in methanol and DMSO | |

| InChI Key | GPKRKAFTZYODFF-UHFFFAOYSA-N | [3] |

| SMILES | CC1=CC(=O)OC(=C1)C2CCCCC2 | [3] |

Pharmacopeial Standards and Acceptance Criteria

Both the European Pharmacopoeia and the United States Pharmacopeia specify limits for the presence of this compound in Ciclopirox drug substances and products. These limits are crucial for ensuring the quality and safety of the final pharmaceutical formulation.

| Pharmacopeia | Impurity Designation | Acceptance Criterion |

| European Pharmacopoeia (EP) | Ciclopirox Impurity B | The European Pharmacopoeia monograph for Ciclopirox Olamine specifies a limit for impurity B.[5] The sum of responses of all impurities at 298 nm should not be more than the area of the peak due to impurity B in the reference solution (0.5%). |

| United States Pharmacopeia (USP) | Ciclopirox Related Compound B | The USP monograph for Ciclopirox Olamine states that the sum of responses of the impurity peaks at 298 nm in the chromatogram from the test solution is not more than the peak response at 298 nm of the ciclopirox related compound B peak in the chromatogram from Standard Solution A (0.5% with reference to ciclopirox).[6] A disregard limit of 0.1% is also specified.[6] |

Experimental Protocols

Quantification of this compound in Ciclopirox

A validated High-Performance Liquid Chromatography (HPLC) method is the standard for quantifying Ciclopirox Impurity B.

4.1.1. Chromatographic Conditions (Based on USP Monograph)

| Parameter | Specification |

| Column | 4.0-mm × 8-cm; packing L10 |

| Mobile Phase | A filtered and degassed mixture of an edetate disodium solution (0.96 in 1000), acetonitrile, and glacial acetic acid (770:230:0.1). |

| Flow Rate | Approximately 0.7 mL/min |

| Detector | UV at 298 nm |

| Injection Volume | Typically 10 µL |

| Run Time | Not less than 2.5 times the retention time of the Ciclopirox peak. |

4.1.2. Solution Preparation (Based on USP Monograph)

-

Test Solution: Dissolve an accurately weighed quantity of Ciclopirox Olamine in a mixture of acetonitrile, glacial acetic acid, and Mobile Phase.

-

Standard Solution A: Prepare a solution of USP Ciclopirox Related Compound B RS in a mixture of Mobile Phase and acetonitrile to obtain a known concentration (e.g., corresponding to the 0.5% limit).

-

Standard Solution B: Dilute Standard Solution A to a concentration corresponding to the disregard limit (e.g., 0.1%).

4.1.3. System Suitability

-

Resolution: The resolution between the Ciclopirox peak and the Ciclopirox Related Compound B peak should be not less than 2.0.

-

Tailing Factor: The tailing factor for the Ciclopirox peak should be less than 2.0.

-

Signal-to-Noise Ratio: The signal-to-noise ratio for the Ciclopirox Related Compound B peak in the chromatogram of Standard Solution B should be not less than 3.

Synthesis of this compound

While specific, detailed industrial synthesis protocols are often proprietary, the scientific literature suggests general methods for synthesizing 2-pyranone structures.[4]

General Synthesis Strategy: Condensation and Cyclization

One common approach involves the condensation of a ketone with an activated carbonyl compound, followed by cyclization. For this compound, this could involve the reaction of a cyclohexyl-containing precursor with a methyl-substituted acetoacetate derivative in the presence of a catalyst.

-

Step 1: Condensation: A base-catalyzed condensation (e.g., Knoevenagel or a similar reaction) between a cyclohexyl ketone or aldehyde derivative and a β-keto ester like ethyl acetoacetate.

-

Step 2: Cyclization: The resulting intermediate undergoes intramolecular cyclization, often under acidic or thermal conditions, to form the pyranone ring.

Isolation and Characterization

The isolation of this compound from a Ciclopirox synthesis mixture for use as a reference standard or for further study is typically achieved using preparative HPLC.

4.3.1. Isolation by Preparative HPLC

-

Column: A preparative scale reverse-phase C18 column.

-

Mobile Phase: A suitable mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like acetic or formic acid to improve peak shape. The gradient or isocratic conditions are optimized at an analytical scale before scaling up.

-

Detection: UV detection at a wavelength where the impurity has significant absorbance (e.g., 298 nm).

-

Fraction Collection: Fractions corresponding to the peak of the impurity are collected.

-

Post-Isolation Processing: The collected fractions are combined, and the solvent is removed under reduced pressure (e.g., rotary evaporation) to yield the isolated impurity.

4.3.2. Structural Characterization

The identity and structure of the isolated impurity are confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, including the arrangement of protons and carbons, and to confirm the presence of the cyclohexyl, methyl, and pyranone ring systems.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, which helps in confirming the structure.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present, such as the carbonyl group of the pyranone ring.

Potential Biological Activity and Signaling Pathways

While primarily controlled as an impurity, the 2-pyranone scaffold present in this compound is found in numerous natural products with a wide range of biological activities.[7] Preliminary studies on this compound itself suggest potential antioxidant and antimicrobial effects.[4]

The broader class of pyranone derivatives has been shown to exhibit various pharmacological effects, including:

-

Antifungal and Antibacterial Activity: The pyranone ring is a common motif in natural antifungal and antibacterial compounds.[7]

-

Anti-inflammatory Activity: Some pyranones have demonstrated anti-inflammatory properties.

-

Anticancer Activity: Certain pyranone derivatives have been investigated for their cytotoxic effects on cancer cell lines.

The precise mechanism of action for this compound is not well-established. However, based on the activities of similar compounds, a potential mechanism of its antifungal action could involve the inhibition of key cellular pathways. For instance, some antifungal agents target the TOR (Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism in fungi.

Below is a conceptual diagram illustrating a potential, generalized mechanism of action for a pyranone compound as an antifungal agent, based on literature for similar compounds.

Caption: Potential mechanism of antifungal action.

Conclusion

The control of this compound as an impurity in Ciclopirox is a critical component of pharmaceutical quality control. This technical guide has provided a detailed overview of the current knowledge regarding this impurity, from its chemical properties and pharmacopeial limits to the experimental protocols for its quantification, synthesis, and characterization. Understanding the nature and control of such impurities is paramount for researchers, scientists, and drug development professionals in ensuring the safety and efficacy of pharmaceutical products. Further research into the specific biological activities of this compound may reveal additional insights into its toxicological profile and potential pharmacological effects.

References

- 1. asianpubs.org [asianpubs.org]

- 2. This compound | C12H16O2 | CID 19858323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 14818-35-0 [smolecule.com]

- 4. Mastering Pharmaceutical Impurity Isolation Strategies [neopharmlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Nature's Arsenal: A Technical Guide to Pyran-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse natural sources of pyran-2-one derivatives, a class of heterocyclic compounds exhibiting a wide spectrum of biological activities. This document provides a comprehensive overview of their origins in the plant and fungal kingdoms, detailed experimental protocols for their isolation and characterization, and quantitative data on their biological efficacy. Furthermore, it delves into the molecular pathways modulated by these compounds, offering a valuable resource for researchers and professionals in drug discovery and development.

Natural Sources of Pyran-2-one Derivatives

Pyran-2-ones, also known as α-pyrones, are prevalent secondary metabolites in various natural sources, demonstrating significant chemical diversity and biological potential.

Fungal Kingdom: A Prolific Source

Fungi, particularly endophytic and marine species, are a rich reservoir of novel pyran-2-one derivatives. These compounds often exhibit potent antimicrobial and cytotoxic properties.

-

Endophytic Fungi: These fungi reside within the tissues of living plants, engaging in a symbiotic or commensal relationship. This unique ecological niche drives the production of a diverse array of bioactive secondary metabolites.

-

Pestalotiopsis fici : This endophytic fungus has been shown to produce novel α-pyrones, namely ficipyrones A and B.[1]

-

Phoma sp. : An endophytic fungus isolated from the Paulownia tree, Phoma sp., is a source of new pyran-2-one derivatives, including phomapyrones A and B, which have demonstrated moderate cytotoxic activities.

-

-

Marine-Derived Fungi: The marine environment, with its unique pressures and biodiversity, fosters the evolution of distinct metabolic pathways in fungi, leading to the production of novel chemical entities.

-

Trichoderma viride : A strain of this fungus has been found to produce viridepyronone, a 6-substituted 2H-pyran-2-one with notable antifungal activity.

-

Trichoderma atroviride : A marine-derived strain of this species has yielded a new bioactive 6-substituted 2H-pyran-2-one, methyl-3-(2-pyran-6-yl)propanoate, which exhibits strong cytotoxic activity against murine melanoma cells.

-

Plant Kingdom: A Treasury of Bioactive Compounds

Higher plants are another significant source of pyran-2-one derivatives, where these compounds can play roles in defense and signaling.

-

Croton crassifolius : The roots of this plant are a source of several pyran-2-one derivatives, including crotonpyrone C.[2][3] Some of these compounds have been shown to induce apoptosis in cancer cells.[4]

-

Engelhardia spicata : The bark of this plant contains the pyran-2-one derivative 5-hydroxy-4-(hydroxymethyl)-pyran-2-one.

-

Livistona australis : A new pyran-2-one derivative, 3-hydroxy-2-(4-hydroxyphenyl)-6-methyl-4H-pyran-4-one, has been isolated from the leaves of this plant.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of various naturally occurring pyran-2-one derivatives.

Table 1: Cytotoxic Activity of Pyran-2-one Derivatives

| Compound Name | Natural Source | Cell Line | IC50 (µM) | Reference |

| Compound 1 | Croton crassifolius | HepG2 (Liver Cancer) | 9.8 | [4] |

| Phomapyrone A | Phoma sp. | HL-60 (Leukemia) | 34.62 | |

| Phomapyrone B | Phoma sp. | HL-60 (Leukemia) | 27.90 | |

| 11S, 13R-(+)-phomacumarin A | Phoma sp. | HL-60 (Leukemia) | 31.02 | |

| Methyl-3-(2-pyran-6-yl)propanoate | Trichoderma atroviride | B16 (Murine Melanoma) | 4.4 ± 0.5 | |

| Talaroderxine C | Polyphilus sp. | KB 3.1 (Endocervical Adenocarcinoma) | 0.83 | [5] |

| Talaroderxine C | Polyphilus sp. | MCF-7 (Breast Cancer) | 1.25 | [5] |

| Talaroderxine C | Polyphilus sp. | A549 (Lung Cancer) | 2.5 | [5] |

| Talaroderxine C | Polyphilus sp. | SK-OV-3 (Ovary Cancer) | 3.12 | [5] |

| Talaroderxine C | Polyphilus sp. | PC-3 (Prostate Cancer) | 1.56 | [5] |

| Talaroderxine C | Polyphilus sp. | A431 (Squamous Cancer) | 0.78 | [5] |

| Talaroderxine C | Polyphilus sp. | L929 (Mouse Fibroblasts) | 6.25 | [5] |

Table 2: Antifungal Activity of Pyran-2-one Derivatives

| Compound Name | Natural Source | Fungal Pathogen | MIC (µg/mL) | IC50 (µM) | Reference |

| Ficipyrone A | Pestalotiopsis fici | Gibberella zeae | - | 15.9 | [1] |

| Viridepyronone | Trichoderma viride | Sclerotium rolfsii | 196 | - | |

| Talaroderxine C | Polyphilus sp. | Bacillus subtilis | 0.52 | - | [5] |

| Talaroderxine C | Polyphilus sp. | Staphylococcus aureus | 66.6 | - | [5] |

Experimental Protocols

This section provides generalized methodologies for the key experiments involved in the isolation, characterization, and biological evaluation of pyran-2-one derivatives from natural sources.

Fungal Fermentation and Extraction

Objective: To cultivate fungal strains and extract secondary metabolites, including pyran-2-one derivatives.

Materials:

-

Fungal strain of interest (e.g., Pestalotiopsis fici, Phoma sp.)

-

Appropriate culture medium (e.g., Potato Dextrose Broth (PDB), Yeast Malt (YM) medium)

-

Erlenmeyer flasks

-

Shaking incubator

-

Ethyl acetate or other suitable organic solvent

-

Rotary evaporator

Procedure:

-

Inoculation: Inoculate the selected fungal strain into a liquid culture medium in Erlenmeyer flasks under sterile conditions.

-

Incubation: Incubate the flasks in a shaking incubator at a controlled temperature (typically 25-28°C) and agitation speed (e.g., 150 rpm) for a specified period (e.g., 7-21 days) to allow for fungal growth and secondary metabolite production.

-

Extraction: After the incubation period, separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture broth with an equal volume of ethyl acetate three times.

-

Extract the fungal mycelium with ethyl acetate.

-

Combine all ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation and Purification by Chromatography

Objective: To isolate and purify individual pyran-2-one derivatives from the crude extract.

Materials:

-

Crude extract

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform)

-

Thin Layer Chromatography (TLC) plates

-

High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)

-

Appropriate HPLC columns (e.g., C18)

Procedure:

-

Column Chromatography (Silica Gel): Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient). Collect fractions and monitor them by TLC.

-

Gel Filtration (Sephadex LH-20): Combine fractions containing compounds of interest and further purify them using a Sephadex LH-20 column, typically eluting with methanol, to separate compounds based on size.

-

Preparative HPLC: Subject the partially purified fractions to preparative HPLC using a suitable column and solvent system to isolate the pure compounds.

-

Analytical HPLC: Assess the purity of the isolated compounds using analytical HPLC.

Structure Elucidation

Objective: To determine the chemical structure of the isolated pyran-2-one derivatives.

Techniques:

-

Mass Spectrometry (MS): Use High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the detailed structure and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic activity of the isolated compounds against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HepG2, HL-60)

-

Normal cell line (for selectivity assessment)

-

96-well plates

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Isolated pyran-2-one derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the isolated compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Experimental Workflows

p53-Mediated Apoptosis and Ras/Raf/ERK Signaling

Certain pyran-2-one derivatives from Croton crassifolius have been shown to induce apoptosis in cancer cells through the p53-mediated Ras/Raf/ERK signaling pathway.[4] The following diagram illustrates this pathway.

References

- 1. 2H-pyran-2-one and 2H-furan-2-one derivatives from the plant endophytic fungus Pestalotiopsis fici - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyran-2-one Derivatives from the Roots of Croton crassifolius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyran-2-one derivatives from Croton crassifolius as potent apoptosis inducers in HepG2 cells via p53-mediated Ras/Raf/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 6-Cyclohexyl-4-methyl-2H-pyran-2-one

InChI Key: GPKRKAFTZYODFF-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and synthesis of 6-Cyclohexyl-4-methyl-2H-pyran-2-one. This compound is of significant interest to researchers and professionals in drug development as it is a known impurity of the antifungal agent Ciclopirox Olamine.

Chemical and Physical Data

While comprehensive, experimentally verified spectral data for this compound is not publicly available, reference standards are commercially available. These standards are typically accompanied by a Certificate of Analysis which includes detailed experimental data. The following tables summarize the available chemical identifiers and physical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 6-cyclohexyl-4-methyl-pyran-2-one |

| InChI Key | GPKRKAFTZYODFF-UHFFFAOYSA-N |

| InChI | InChI=1S/C12H16O2/c1-9-7-11(14-12(13)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |

| Canonical SMILES | CC1=CC(=O)OC(=C1)C2CCCCC2 |

| CAS Number | 14818-35-0 |

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.25 g/mol |

| Synonyms | Ciclopirox Impurity B, Ciclopirox Related Compound B |

Table 2: Predicted and Available Physical Properties

| Property | Value | Source |

| Appearance | Off-White Solid | Commercial Suppliers |

| Purity (by HPLC) | >95% | Commercial Suppliers |

| Solubility | Soluble in Methanol, DMSO | Commercial Suppliers |

| Storage Temperature | 2-8°C | Commercial Suppliers |

Experimental Protocols

Representative Synthesis Protocol

This protocol is a plausible method for the synthesis of this compound based on established chemical reactions for similar compounds. Note: This is a theoretical protocol and would require optimization and experimental verification.

-

Reaction Setup: A solution of ethyl cyclohexanecarboxylate (1 equivalent) and 3-buten-2-one (1.2 equivalents) in an appropriate solvent such as toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Base-catalyzed Condensation: A strong base, such as sodium ethoxide (1.5 equivalents), is cautiously added to the reaction mixture.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Acidification and Cyclization: Upon completion of the initial condensation, the reaction mixture is cooled to room temperature and then acidified with a dilute acid (e.g., 1 M HCl) to facilitate the cyclization and formation of the pyran-2-one ring.

-

Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are then washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The following HPLC method is adapted from the analysis of Ciclopirox and its impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH adjusted).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength suitable for the chromophore, likely around 220 nm or 305 nm.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: A known concentration of the sample is prepared in the mobile phase or a suitable solvent.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, from initial synthesis to final structural confirmation.

This guide serves as a foundational resource for researchers and professionals engaged in the study and management of this compound. Further experimental investigation is encouraged to expand upon the data presented herein.

In-Depth Technical Guide: 6-Cyclohexyl-4-methyl-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract